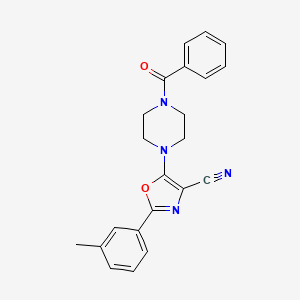

![molecular formula C22H28N2O2 B2893424 3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol CAS No. 441292-01-9](/img/structure/B2893424.png)

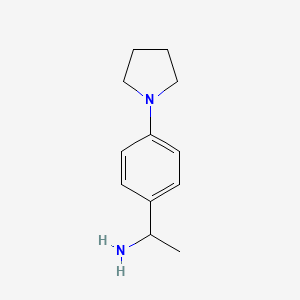

3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The methoxyphenyl group suggests the presence of a methoxy group (-OCH3) attached to a phenyl ring, which could contribute to the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole ring, diethylamino group, and methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic addition . For example, the reduction of carbonyl compounds using sodium tetrahydridoborate is a common reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, while the indole ring could contribute to its aromaticity .Applications De Recherche Scientifique

Synthesis and Adrenolytic Activity

A study described the synthesis of compounds structurally related to 3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol and tested them for various biological activities including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. These compounds exhibited significant binding affinity to α1-, α2-, and β1-adrenoceptors, highlighting their potential in adrenolytic applications (Groszek et al., 2010).

Pharmacokinetic Study

Another research focused on the pharmacokinetics of new aminopropan-2-ol derivatives, including compounds similar to the query chemical, by using a LC-MS/MS method. The study provided insights into the metabolism and bioavailability of these compounds in rats, offering a basis for understanding their systemic behavior and potential therapeutic applications (Walczak, 2014).

Anticancer Drug Potential

Research on a naftopidil analogue, structurally akin to the query compound, revealed its ability to induce cell death across various human cancer cell lines. This study suggests the compound's versatility in anticancer therapy, demonstrating effects like necrosis and apoptosis depending on the cancer cell type. The efficacy of this compound in suppressing tumor growth in mice further supports its potential as an anticancer drug (Nishizaki et al., 2014).

Spectroscopic Characterization and Aggregation Behaviors

The synthesis and spectroscopic characterization of new compounds bearing a structure related to the query compound were explored. This study not only presented the synthetic route but also examined the aggregation behavior of these compounds, providing valuable data for their potential applications in material science or as chemical probes (Acar et al., 2012).

Fluorescence and Computational Studies

Investigations into novel fluorescent triazole derivatives structurally similar to the query compound showed their potential in fluorescence applications. These studies included absorption, emission, quantum yields, and dipole moments, along with theoretical DFT and TD-DFT computations, indicating their utility in various scientific and technological fields due to their stability and photophysical properties (Padalkar et al., 2015).

Propriétés

IUPAC Name |

1-(diethylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-4-23(5-2)15-19(25)16-24-21-9-7-6-8-18(21)14-22(24)17-10-12-20(26-3)13-11-17/h6-14,19,25H,4-5,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIKGFWNMNPRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)